molecular formula C23H23N5OS B327705 (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327705
M. Wt: 417.5 g/mol
InChI Key: JLIODAKZRJESPF-FBIWUZAXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

The synthesis of (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of the compound in good yields. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Chemical Reactions Analysis

(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Scientific Research Applications

(6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biological processes.

Comparison with Similar Compounds

Similar compounds to (6Z)-6-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-IMINO-2-(4-METHYLPHENYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolo[3,2-a]pyrimidines and related heterocyclic structures. These compounds share similar chemical properties and biological activities but may differ in their specific applications and efficacy. Some examples of similar compounds include:

These compounds highlight the versatility and potential of thiadiazolo[3,2-a]pyrimidines in various scientific and industrial applications.

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

(6Z)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H23N5OS/c1-4-27(5-2)18-12-8-16(9-13-18)14-19-20(24)28-23(25-21(19)29)30-22(26-28)17-10-6-15(3)7-11-17/h6-14,24H,4-5H2,1-3H3/b19-14-,24-20?

InChI Key

JLIODAKZRJESPF-FBIWUZAXSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=C(C=C4)C

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=C(C=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=C(C=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.